molecular formula C12H17N3 B8138670 1-allyl-8-methyl-2,3,4,5-tetrahydro-1H-pyrido[2,3-e][1,4]diazepine

1-allyl-8-methyl-2,3,4,5-tetrahydro-1H-pyrido[2,3-e][1,4]diazepine

Cat. No.: B8138670
M. Wt: 203.28 g/mol
InChI Key: QDDQQYSYKYABQV-UHFFFAOYSA-N
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Description

1-allyl-8-methyl-2,3,4,5-tetrahydro-1H-pyrido[2,3-e][1,4]diazepine is a heterocyclic compound that belongs to the class of diazepines This compound is characterized by its unique structure, which includes a pyrido ring fused with a diazepine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-allyl-8-methyl-2,3,4,5-tetrahydro-1H-pyrido[2,3-e][1,4]diazepine typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the formation of an intermediate through the condensation of an allyl amine with a suitable ketone, followed by cyclization using a strong acid catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-pressure reactors and advanced purification techniques such as chromatography may also be employed to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

1-allyl-8-methyl-2,3,4,5-tetrahydro-1H-pyrido[2,3-e][1,4]diazepine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can reduce double bonds or other functional groups.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes. Substitution reactions can introduce various functional groups, such as halides or amines .

Scientific Research Applications

1-allyl-8-methyl-2,3,4,5-tetrahydro-1H-pyrido[2,3-e][1,4]diazepine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-allyl-8-methyl-2,3,4,5-tetrahydro-1H-pyrido[2,3-e][1,4]diazepine involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of an allyl group, a methyl group, and the fused pyrido-diazepine ring system. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

IUPAC Name

8-methyl-1-prop-2-enyl-2,3,4,5-tetrahydropyrido[2,3-e][1,4]diazepine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3/c1-3-7-15-8-6-13-9-11-5-4-10(2)14-12(11)15/h3-5,13H,1,6-9H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDDQQYSYKYABQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(CNCCN2CC=C)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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